molecular formula C8H13ClN2S2 B1380869 2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride CAS No. 1864053-25-7

2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride

Cat. No.: B1380869
CAS No.: 1864053-25-7
M. Wt: 236.8 g/mol
InChI Key: ZFWMZPRYLDTKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2S2 and its molecular weight is 236.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Evaluation

A study by Mistry and Desai (2006) highlights the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, which were evaluated for their antibacterial and antifungal activities. This research illustrates the efficiency of microwave-assisted synthesis in producing compounds with potential pharmacological activities, relevant to the synthesis of "2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride" (Mistry & Desai, 2006).

Antioxidant, Antimicrobial, Antimycobacterial, and Cytotoxic Activities

Research by Saundane and Walmik (2013) on azetidinone and thiazolidinone moieties linked to the indole nucleus demonstrated significant antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. These findings suggest that compounds within this chemical framework, including potentially "this compound," may possess diverse biological activities and applications in drug discovery (Saundane & Walmik, 2013).

Antibacterial Potential and SAR Analysis

A study conducted by Parvez et al. (2010) on monocyclic β-lactams containing azetidine-2-ones demonstrated significant antibacterial activity and provided insights into the structure-activity relationship (SAR). This research underscores the importance of azetidinone derivatives in developing new antibacterial agents, relevant to the structural context of "this compound" (Parvez et al., 2010).

Synthesis and Application in Antimicrobial Agents

Kapadia et al. (2007) synthesized new azetidinones and evaluated their antimicrobial activity, showcasing the potential of azetidinone derivatives as antimicrobial agents. This research further supports the potential application of compounds like "this compound" in developing new antimicrobial strategies (Kapadia et al., 2007).

Properties

IUPAC Name

2-(azetidin-3-ylmethylsulfanyl)-4-methyl-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S2.ClH/c1-6-4-11-8(10-6)12-5-7-2-9-3-7;/h4,7,9H,2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWMZPRYLDTKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride
Reactant of Route 2
2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride
Reactant of Route 3
Reactant of Route 3
2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride
Reactant of Route 4
Reactant of Route 4
2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride
Reactant of Route 5
2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride
Reactant of Route 6
Reactant of Route 6
2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.